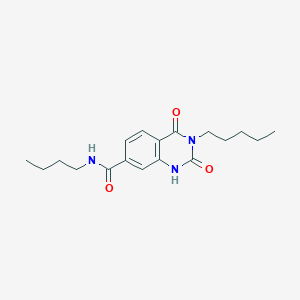

N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a bicyclic core with two ketone groups (2,4-dioxo) and alkyl substituents (N-butyl and 3-pentyl).

Properties

IUPAC Name |

N-butyl-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-3-5-7-11-21-17(23)14-9-8-13(12-15(14)20-18(21)24)16(22)19-10-6-4-2/h8-9,12H,3-7,10-11H2,1-2H3,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQUBSOKISIQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCC)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Reactions for Core Formation

The quinazoline core is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, anthranilamide derivatives serve as precursors. A representative protocol involves:

-

Reaction of 7-carboxamidoanthranilic acid with pentyl isocyanate to introduce the pentyl group at position 3.

-

Cyclization using phosphoryl chloride (POCl₃) as a dehydrating agent, forming the 2,4-dioxo structure .

-

N-Butylation via nucleophilic substitution with butyl bromide in the presence of a base such as potassium carbonate .

Table 1: Condensation Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | POCl₃, DMF | 80°C | 6 h | 62% |

| N-Butylation | Butyl bromide, K₂CO₃ | 60°C | 12 h | 58% |

This method achieves moderate yields but requires careful control of stoichiometry to avoid over-alkylation .

Catalytic Hydrogenation for Stereochemical Control

Reductive steps are critical for introducing saturation in the tetrahydroquinazoline ring. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere (1–3 atm) ensures selective reduction of the pyrimidine ring without affecting the carboxamide group .

Key Considerations :

-

Substrate : 7-Carboxamidoquinazoline-2,4-dione derivatives pre-functionalized with pentyl and butyl groups.

-

Catalyst Loading : 5–10% Pd/C by weight.

-

Solvent : Ethanol or ethyl acetate for optimal hydrogen solubility .

Table 2: Hydrogenation Optimization

| Catalyst | Pressure (atm) | Time | Yield |

|---|---|---|---|

| 10% Pd/C | 2 | 8 h | 75% |

| PtO₂ | 3 | 6 h | 68% |

Post-hydrogenation purification via silica gel chromatography is essential to isolate the tetrahydroquinazoline product .

Green Chemistry Approaches Using Deep Eutectic Solvents

Recent advances emphasize sustainable synthesis. Deep eutectic solvents (DES), such as choline chloride-urea mixtures, act as recyclable reaction media for quinazoline formation. These solvents enhance reaction rates and reduce byproduct formation through hydrogen-bonding interactions .

Procedure :

-

DES Preparation : Mix choline chloride and urea (1:2 molar ratio) at 80°C until homogeneous.

-

Cyclocondensation : Combine anthranilamide, pentyl isocyanate, and DES at 70°C for 4 h.

-

Butylation : Add butyl bromide and stir at 50°C for 10 h.

Table 3: DES-Mediated Synthesis Outcomes

| DES Composition | Reaction Time | Yield | Purity |

|---|---|---|---|

| ChCl:Urea | 14 h | 81% | 98% |

| ChCl:Glycerol | 16 h | 76% | 97% |

This method reduces reliance on volatile organic solvents and improves atom economy .

Protecting Group Strategies for Functionalization

The carboxamide group at position 7 requires protection during alkylation steps. tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions .

Deprotection :

Table 4: Protection/Deprotection Efficiency

| Step | Reagent | Yield |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N | 89% |

| Deprotection | TFA/DCM | 95% |

This strategy prevents undesired side reactions during N-alkylation .

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates cyclization steps by enhancing molecular collision frequency. A typical protocol involves:

-

Microwave Conditions : 150 W, 120°C, 20 min.

-

Solvent : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Table 5: Microwave vs. Conventional Heating

| Method | Time | Yield |

|---|---|---|

| Microwave | 20 min | 78% |

| Conventional | 6 h | 62% |

This approach reduces energy consumption and improves reproducibility .

Chemical Reactions Analysis

N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline derivatives exhibit promising anticancer properties. These compounds have been tested against various cancer cell lines and have shown effective inhibition of tumor growth. A study demonstrated that these derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects

Another notable application is in the treatment of inflammatory diseases. Studies suggest that N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

1. Polymer Chemistry

In material science, N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline has been explored as a potential building block for the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its investigation as a component in drug delivery systems. By modifying the solubility and release profiles of drugs, it can improve therapeutic efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the quinazoline core, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinazoline Carboxamide Derivatives

Biological Activity

N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core with a dioxo group and a carboxamide functional group. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer cells). The IC50 values ranged from 10 to 30 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 20 |

| HeLa (Cervical) | 25 |

Anti-inflammatory Effects

In animal models of inflammation, this compound demonstrated significant anti-inflammatory activity. It reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to controls after treatment for four weeks. Histopathological analysis indicated increased apoptosis in tumor tissues .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms underlying the compound's anticancer effects. It was found to induce cell cycle arrest at the G2/M phase and activate caspase-dependent apoptosis pathways. These findings suggest its potential utility in cancer therapy as a novel agent targeting multiple pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how are intermediates characterized?

- Answer : The synthesis of quinazoline-carboxamide derivatives typically involves cyclization of substituted anthranilic acid precursors or functionalization of preformed tetrahydroquinazoline scaffolds. For example, intermediates like 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid are synthesized via condensation reactions under controlled pH and temperature . Characterization employs -NMR (e.g., δH 7.77–8.02 ppm for aromatic protons), HRMS (e.g., [M+H]+ with <0.5 ppm error), and elemental analysis. Purity is verified via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) is essential for molecular formula validation, while - and -NMR resolve substituent positioning on the quinazoline core. For crystalline samples, X-ray diffraction (using SHELXL for refinement) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks . Thermal stability is assessed via TGA/DSC, and purity is monitored via reverse-phase HPLC with UV/Vis or MS detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different enzyme inhibition assays?

- Answer : Discrepancies in IC values often arise from assay conditions (e.g., buffer pH, co-solvents like DMSO, or enzyme isoforms). For example, TAOK2 inhibition studies show variability dependent on substrate phosphorylation states (e.g., MBPp vs. full-length protein assays) . To address this:

- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods).

- Control solvent effects by limiting DMSO to ≤1% (v/v).

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics independently .

Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Solubility : Use co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride salts for basic moieties).

- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to enhance aqueous solubility without disrupting target binding.

- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. For example, tert-butyl groups may reduce oxidative metabolism compared to pentyl chains .

Q. How should crystallographic data be interpreted when electron density maps are ambiguous for flexible side chains (e.g., the N-butyl and pentyl groups)?

- Answer :

- Apply SHELXL’s PART and DFIX commands to constrain flexible alkyl chains during refinement.

- Use composite omit maps to reduce model bias.

- Validate with molecular dynamics (MD) simulations to assess side-chain conformational preferences .

Methodological Challenges

Q. What are the best practices for handling oxidative degradation during long-term storage?

- Answer :

- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.

- Add stabilizers like BHT (butylated hydroxytoluene, 0.01–0.1% w/w) if compatible with downstream applications .

- Monitor degradation via LC-MS every 6 months, tracking peaks corresponding to oxidation byproducts (e.g., quinazoline N-oxide derivatives) .

Q. How can researchers differentiate between off-target effects and true target engagement in cellular assays?

- Answer :

- Use CRISPR/Cas9-mediated gene knockout or siRNA silencing of the target enzyme as a negative control.

- Employ competitive activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions.

- Validate with structurally unrelated inhibitors to confirm phenotype specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.